molecular formula C9H8ClFO B3072558 1-Chloro-3-(3-fluorophenyl)propan-2-one CAS No. 1016770-92-5

1-Chloro-3-(3-fluorophenyl)propan-2-one

Cat. No.: B3072558
CAS No.: 1016770-92-5
M. Wt: 186.61 g/mol
InChI Key: VUFXQHYUTJYLLO-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a chlorinated ketone that features both a chloro and a fluoro substituent on a phenyl ring, making it a compound of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-chloro-3-(3-fluorophenyl)propan-2-ol.

    Oxidation: Formation of 3-(3-fluorophenyl)propanoic acid.

Scientific Research Applications

1-Chloro-3-(3-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

  • 1-Chloro-3-(2-fluorophenyl)propan-2-one
  • 1-Chloro-3-(4-fluorophenyl)propan-2-one
  • 1-Bromo-3-(3-fluorophenyl)propan-2-one

Comparison: 1-Chloro-3-(3-fluorophenyl)propan-2-one is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring This positioning can affect the compound’s reactivity and physical properties compared to its isomers or analogs

Properties

IUPAC Name

1-chloro-3-(3-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFXQHYUTJYLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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